

Pharmacological Properties of ONO-3307: A Technical Guide

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Compound of Interest

Compound Name: ONO-3307

Cat. No.: B1677311

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Abstract

ONO-3307, also known as 4-sulfamoylphenyl 4-guanidinobenzoate methanesulfonate, is a potent, synthetic, competitive inhibitor of serine proteases. Preclinical studies have demonstrated its efficacy in animal models of acute pancreatitis and disseminated intravascular coagulation (DIC). Its mechanism of action is centered on the inhibition of key proteases involved in these pathological processes, including trypsin, thrombin, and kallikrein. This technical guide provides a comprehensive overview of the pharmacological properties of **ONO-3307**, summarizing its in vitro inhibitory activity and in vivo efficacy. Detailed experimental protocols for key preclinical studies are provided, and the relevant signaling pathways are visualized.

Introduction

ONO-3307 is a small molecule serine protease inhibitor.[1][2] Its chemical structure features a guanidinobenzoate moiety, which is a common feature in many synthetic protease inhibitors. The primary therapeutic rationale for the development of **ONO-3307** is its potential to mitigate the pathological cascades driven by excessive protease activity in acute pancreatitis and disseminated intravascular coagulation (DIC). In acute pancreatitis, the premature activation of trypsin within the pancreas leads to autodigestion and a robust inflammatory response.[3][4] In DIC, the systemic activation of the coagulation cascade results in widespread microthrombi

formation and subsequent consumption of clotting factors.[5][6] **ONO-3307** targets key enzymes in both of these processes.

Mechanism of Action

ONO-3307 is a competitive inhibitor of a range of serine proteases.[6] Its inhibitory activity is most pronounced against trypsin, a key enzyme in the pathogenesis of acute pancreatitis.[7] By inhibiting trypsin, **ONO-3307** is thought to prevent the activation of other digestive proenzymes and limit the inflammatory cascade within the pancreas.

Furthermore, **ONO-3307** effectively inhibits several key proteases in the coagulation cascade, including thrombin and plasma kallikrein.[6] This activity underlies its therapeutic potential in DIC, where it can attenuate the excessive fibrin deposition and systemic inflammatory response.[6][8]

In Vitro Pharmacology

The inhibitory potency of **ONO-3307** against various serine proteases has been quantified through in vitro enzymatic assays. The key findings are summarized in the table below.

Target Protease	Inhibition Constant (Ki)	Reference
Trypsin	0.048 μ M	[6]
Thrombin	0.18 μ M	[6]
Plasma Kallikrein	0.29 μ M	[6]
Plasmin	0.31 μ M	[6]
Pancreatic Kallikrein	3.6 μ M	[6]
Chymotrypsin	47 μ M	[6]

In Vivo Pharmacology

The preclinical efficacy of **ONO-3307** has been evaluated in rodent models of acute pancreatitis and disseminated intravascular coagulation.

Acute Pancreatitis

In a rat model of severe acute pancreatitis induced by trypsin and taurocholate, **ONO-3307** demonstrated a significant improvement in survival rates when administered prophylactically or in the early stages of the disease.^[7] The protective effects are dose-dependent and are associated with a reduction in serum and ascitic fluid levels of amylase and immunoreactive trypsin.^[7]

Animal Model	Administration Route	Dosing Regimen	Key Findings	Reference
Rat (Trypsin-Taurocholate-induced)	Subcutaneous	2 mg/0.5 ml, 1h before and 1h after induction	75% survival at 24h (vs. 17% in control)	^[7]
Rat (Trypsin-Taurocholate-induced)	Subcutaneous	2 mg/0.5 ml, 1h and 3h after induction	57% survival at 24h (vs. 29% in control)	^[7]
Rat (Pancreaticobiliary duct obstruction with ischemia)	Not specified	Not specified	Almost complete prevention of pancreatic injuries (in combination with allopurinol)	^[9]

Disseminated Intravascular Coagulation (DIC)

In a rat model of endotoxin-induced DIC, continuous intravenous infusion of **ONO-3307** demonstrated a protective effect against the key pathological features of the syndrome.^[8] Treatment with **ONO-3307** led to improvements in several hematological parameters and reduced the formation of fibrin thrombi in the kidneys.^{[6][8]}

Animal Model	Administration Route	Dosing Regimen	Key Findings	Reference
Rat (Endotoxin-induced)	Intravenous infusion	10 or 100 µg/kg/h for 4h	Inhibition of the aggravation of DIC, as measured by fibrinogen and fibrin degradation products, fibrinogen level, prothrombin time, partial thromboplastin time, platelet count, and number of renal glomeruli with fibrin thrombi.	[8]
Rat (Experimental thrombosis model)	Intravenous infusion	10 mg/kg/hr	Complete inhibition of radioactive fibrin deposition in the kidney and lung.	[6]

Pharmacokinetics

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) of **ONO-3307**, are not extensively reported in publicly available literature. The in vivo studies indicate that the compound is active when administered subcutaneously and intravenously in rats.[7][8]

Experimental Protocols

Taurocholate-Induced Acute Pancreatitis in Rats

This model is designed to mimic severe acute pancreatitis.

Procedure:

- Male Wistar rats are fasted for 12 hours with free access to water.
- Animals are anesthetized, and a midline laparotomy is performed to expose the pancreas.
- A solution of 3.8% sodium taurocholate (1 mL/kg) is injected beneath the pancreatic capsule at multiple points to ensure even distribution.[5] In some protocols, a combination of trypsin and taurocholate is used.[7]
- The abdominal wall is sutured in layers.
- **ONO-3307** or vehicle is administered subcutaneously at specified time points before and/or after the induction of pancreatitis.[7]
- Animals are monitored for survival, and blood and ascitic fluid samples are collected for biochemical analysis (e.g., amylase, trypsin). Pancreatic tissue can be collected for histological examination.[5][7]

Endotoxin-Induced Disseminated Intravascular Coagulation in Rats

This model simulates the systemic coagulopathy seen in sepsis.

Procedure:

- Female Sprague-Dawley rats are anesthetized.
- A femoral vein is cannulated for the continuous infusion of endotoxin (e.g., from *E. coli*).[8]
- A contralateral femoral vein is cannulated for the simultaneous infusion of **ONO-3307** or vehicle.[8]
- Endotoxin is infused at a dose of 100 mg/kg over 4 hours.[8]
- **ONO-3307** is infused at doses of 1, 10, or 100 µg/kg/h for 4 hours.[8]

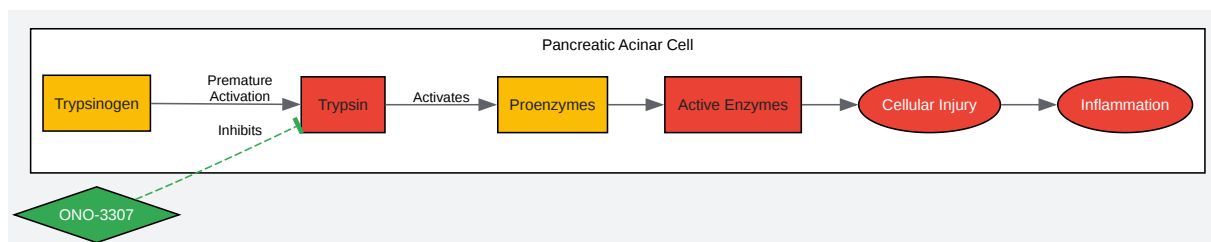
- At the end of the infusion period, blood samples are collected for the analysis of coagulation parameters (e.g., platelet count, prothrombin time, partial thromboplastin time, fibrinogen, and fibrin degradation products).
- Kidneys are harvested for histological examination to assess the presence of fibrin thrombi in the glomeruli.[8]

Signaling Pathways

The therapeutic effects of **ONO-3307** can be understood by its modulation of key signaling pathways in pancreatitis and DIC.

Inhibition of Trypsin-Mediated Pancreatitis Cascade

In acute pancreatitis, the premature activation of trypsinogen to trypsin within pancreatic acinar cells triggers a cascade of events leading to tissue damage and inflammation. **ONO-3307** directly inhibits trypsin, thereby interrupting this pathological process.

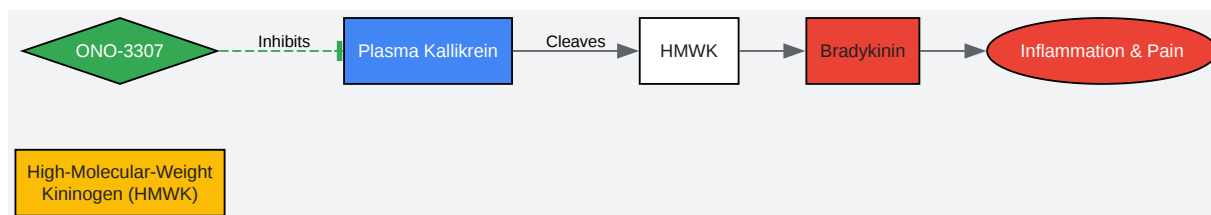
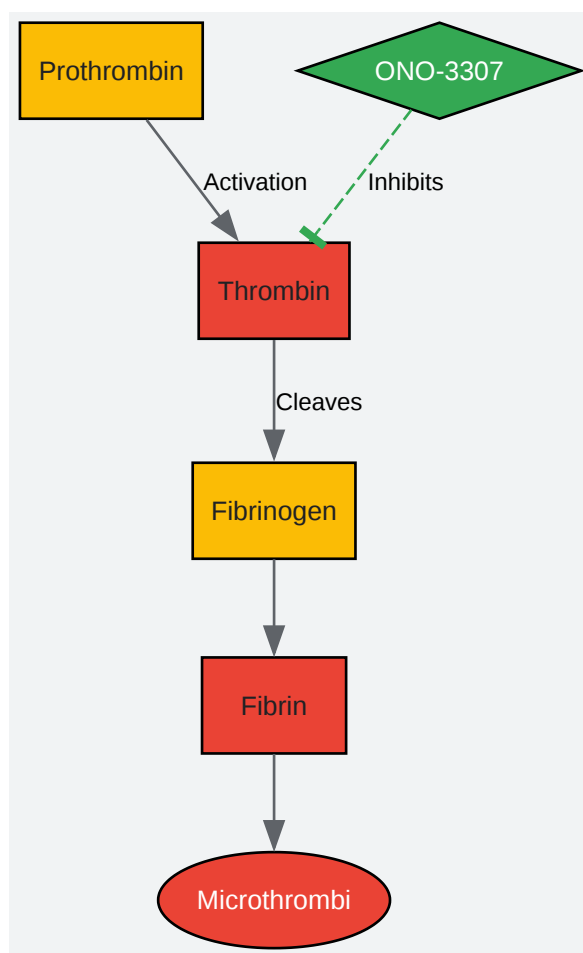


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ONO-3307 inhibits the trypsin-mediated cascade in acute pancreatitis.

Interruption of the Coagulation Cascade in DIC

In DIC, systemic activation of coagulation leads to excessive thrombin generation and fibrin deposition. **ONO-3307** inhibits thrombin, a central enzyme in the coagulation cascade, thereby reducing fibrin formation and its downstream consequences.



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